molecular formula C20H21N3O2 B7548686 N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide

Katalognummer B7548686
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: PCHYQVSAYJAMTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide, also known as EMA401, is a small molecule drug that has been extensively researched for its potential therapeutic applications. EMA401 is a highly selective and potent antagonist of the angiotensin II type 1 receptor (AT1R), which plays a crucial role in the regulation of blood pressure and cardiovascular function.

Wissenschaftliche Forschungsanwendungen

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has been extensively researched for its potential therapeutic applications in various medical conditions, including chronic pain, neuropathic pain, and other inflammatory disorders. It has been shown to selectively block the AT1R, which is known to play a role in the development and maintenance of chronic pain. This compound has been found to be effective in reducing pain in preclinical models of neuropathic pain and has shown promising results in clinical trials.

Wirkmechanismus

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide works by selectively blocking the AT1R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure and cardiovascular function. By blocking the AT1R, this compound reduces the activation of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. This compound has also been shown to reduce the release of pro-inflammatory cytokines, which play a role in the development and maintenance of chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, which play a role in the development and maintenance of chronic pain. This compound has also been shown to reduce the activation of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. In preclinical models of neuropathic pain, this compound has been found to reduce pain behaviors and increase pain thresholds.

Vorteile Und Einschränkungen Für Laborexperimente

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has a number of advantages for use in scientific research applications. It is a highly selective and potent antagonist of the AT1R, making it suitable for use in studying the role of the renin-angiotensin-aldosterone system in various medical conditions. This compound has also been shown to have a good safety profile in clinical trials. However, there are some limitations to the use of this compound in lab experiments. It is a small molecule drug that may have limited bioavailability and may require specialized delivery methods to be effective.

Zukünftige Richtungen

There are a number of future directions for research on N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide. One area of research is the potential use of this compound in the treatment of other medical conditions, such as hypertension and heart failure. Another area of research is the development of new delivery methods for this compound, such as nanoparticle-based drug delivery systems. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesemethoden

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide can be synthesized using a multi-step process that involves the condensation of 3-ethyl-8-methyl-3,4-dihydro-2-quinazolinone with 2-bromoethylbenzamide. The resulting intermediate is then subjected to a series of reactions that yield the final product, this compound. The synthesis of this compound has been optimized to ensure high purity and yield, making it suitable for use in scientific research applications.

Eigenschaften

IUPAC Name

N-[2-(3-ethyl-8-methyl-4-oxoquinazolin-2-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-23-17(12-13-21-19(24)15-9-5-4-6-10-15)22-18-14(2)8-7-11-16(18)20(23)25/h4-11H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHYQVSAYJAMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C(C=CC=C2C1=O)C)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.